Benzenesulfonic acid, 3-(2-carboxyanilino)-
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Overview
Description
Benzenesulfonic acid, 3-(2-carboxyanilino)- is an organosulfur compound that features a benzenesulfonic acid group attached to a 2-carboxyanilino group. This compound is part of the broader class of aromatic sulfonic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-(2-carboxyanilino)- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with concentrated sulfuric acid, which results in the formation of benzenesulfonic acid
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-(2-carboxyanilino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .
Scientific Research Applications
Benzenesulfonic acid, 3-(2-carboxyanilino)- has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-(2-carboxyanilino)- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong interactions with amino acid residues, influencing the activity of enzymes and other biological molecules . The compound’s effects are mediated through pathways involving electrophilic substitution and other chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Uniqueness
Benzenesulfonic acid, 3-(2-carboxyanilino)- is unique due to the presence of both the sulfonic acid and 2-carboxyanilino groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
27696-27-1 |
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Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
2-(3-sulfoanilino)benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c15-13(16)11-6-1-2-7-12(11)14-9-4-3-5-10(8-9)20(17,18)19/h1-8,14H,(H,15,16)(H,17,18,19) |
InChI Key |
FNAKUEGSLRUPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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